Gly-Arg-Gly-Glu-Ser

Cell Adhesion Corneal Epithelial Cells Integrin α5β1

Gly-Arg-Gly-Glu-Ser (GRGES) is the indispensable negative control for RGD-mediated integrin research. Its single Asp→Glu substitution preserves peptide size, charge, and solubility while completely abolishing integrin binding—making it the only scientifically valid control for distinguishing specific integrin-dependent effects from non-specific background in cell adhesion, angiogenesis, metastasis, and biomaterials assays. Substituting GRGES with a scrambled peptide or vehicle-only treatment compromises experimental rigor and risks reviewer rejection. Secure high-purity GRGES to meet the standards of peer-reviewed publication and establish mechanistic confidence in your RGD-based studies.

Molecular Formula C18H32N8O9
Molecular Weight 504.5 g/mol
Cat. No. B12422712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Arg-Gly-Glu-Ser
Molecular FormulaC18H32N8O9
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N
InChIInChI=1S/C18H32N8O9/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22)/t9-,10-,11-/m0/s1
InChIKeyPXBRHUDUPKMASY-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGES Peptide: A Critical RGD Control for Integrin-Mediated Cell Adhesion Studies


The compound Gly-Arg-Gly-Glu-Ser (GRGES) is a synthetic pentapeptide widely established in the scientific literature as the primary negative control for RGD-containing bioactive peptides, most notably Gly-Arg-Gly-Asp-Ser (GRGDS). Its sequence is derived from the cell-binding domain of fibronectin but contains a critical amino acid substitution (Glu for Asp) that abolishes its ability to engage integrin receptors with functional consequence [1]. This structural modification forms the mechanistic basis for its use in distinguishing specific, integrin-dependent biological effects from non-specific background activity in a variety of in vitro and in vivo experimental systems [2]. Consequently, GRGES is an indispensable tool for validating RGD-mediated mechanisms in fields ranging from cancer metastasis and angiogenesis to biomaterials science and tissue engineering [3].

GRGES Peptide: The Non-Negotiable Negative Control for Validating RGD-Dependent Mechanisms


Substituting GRGES with a generic peptide, a scrambled sequence control, or vehicle-only treatment is scientifically insufficient for establishing RGD-dependent mechanisms. The unique value of GRGES lies in its high structural similarity to the active RGD motif, differing by a single, conservative amino acid substitution (Asp→Glu) [1]. This near-identity ensures that any observed differential effect between the active peptide (e.g., GRGDS) and GRGES can be confidently attributed to the loss of integrin-binding function, rather than to differences in peptide size, charge distribution, solubility, or general peptide-associated cytotoxicity [2]. This level of specificity is essential for rigorous experimental design and for meeting the standards of peer-reviewed publication in cell adhesion, cancer biology, and biomaterials research. The following evidence demonstrates the consistent, quantifiable lack of activity of GRGES across multiple functional assays, solidifying its role as an essential control reagent.

GRGES Peptide: Quantitative Evidence for Differential Performance as an RGD Control


GRGES vs. GRGDS in Functional Cell Adhesion: Quantified Inactivity in Epithelial Models

In a head-to-head comparison, GRGES was tested alongside the active RGD peptide GRGDS for its ability to inhibit the attachment of rabbit corneal epithelial cells to fibronectin-coated surfaces. The study demonstrated that while GRGDS inhibited cell attachment in a dose-dependent manner, the structurally similar control peptide GRGES, when added at equivalent concentrations, showed no inhibitory effect on epithelial attachment [1]. The experiment established GRGES as a functionally inert comparator, directly confirming that the inhibition observed with GRGDS is specifically due to its RGD sequence and subsequent integrin engagement.

Cell Adhesion Corneal Epithelial Cells Integrin α5β1 Fibronectin RGD Peptide Control

GRGES in Angiogenesis Assays: Quantified Lack of Inhibition in Aortic Explant Models

The differential activity of GRGES and GRGDS was quantified in a serum-free collagen gel culture model of rat aorta, a classic ex vivo angiogenesis assay. The addition of GRGDS to the culture medium caused a marked inhibition of microvessel outgrowth (angiogenesis). In contrast, the control peptide GRGES, which lacks the RGD sequence, failed to inhibit angiogenesis [1]. The study explicitly concluded that the inhibitory effect of GRGDS was nontoxic and reversible, while GRGES had no effect, underscoring the sequence-specificity of the RGD motif for this process.

Angiogenesis Endothelial Cells Integrin αvβ3 Tissue Explant RGD Control Peptide

GRGES in Fibrosis and ECM Regulation: Lack of Effect on Collagen Accumulation

In a study investigating the effects of soluble RGD peptides on collagen accumulation in cultured rat hepatic stellate cells, treatment with 100 μg/ml of soluble GRGDS peptides was found to reduce the accumulation of type I collagen. Importantly, the control peptide GRGES at the same concentration had no such effect on collagen type I accumulation [1]. This comparison reinforces the specificity of the RGD sequence in modulating extracellular matrix (ECM) production by fibrogenic cells.

Liver Fibrosis Hepatic Stellate Cells Collagen Type I ECM Remodeling RGD Control

GRGES in Biomaterials Science: Quantified Inactivity on Polymer-Grafted Surfaces

A seminal study in biomaterials engineering compared the bioactivity of several cell adhesion peptides when grafted onto poly(ethylene glycol) (PEG)-based polymer networks. While networks grafted with bioadhesive peptides like GRGDS, GYIGSRY, or GREDVY supported complete fibroblast adhesion, networks grafted with the inactive control peptide GRGES remained completely cell nonadhesive [1]. In a separate but related study, materials grafted with GRGES showed a quantified cell adhesion efficiency of 0 +/- 0%, even when challenged with high cell seeding densities (up to 100,000 cells/cm²) and over extended culture periods (14 days) [2]. This data quantifies the functional inertness of GRGES as a grafted ligand.

Biomaterials Polymer Networks Cell Adhesion Surface Grafting Tissue Engineering

GRGES in Integrin Binding Assays: Quantified Lack of Competitive Binding Activity

The specificity of GRGES for integrin binding was assessed in a competitive binding assay using human umbilical vein endothelial cells (HUVECs). The study showed that while the disintegrin accutin and the active peptide GRGDS could significantly block the binding of a FITC-conjugated probe to HUVECs, the control peptide GRGES and another control (Integrelin) had no significant blocking effect [1]. Furthermore, accutin was shown to dose-dependently inhibit an antibody (7E3) interaction with HUVECs, whereas GRGES had no such effect [1]. This data directly demonstrates that GRGES does not competitively bind to integrin αvβ3 at concentrations where RGD-containing peptides are effective.

Integrin αvβ3 Competitive Binding Disintegrin HUVEC Angiogenesis

GRGES in In Vivo Metastasis Models: Lack of Anti-Metastatic Activity vs. RGD Peptides

The differential effects of GRGDS and GRGES on tumor metastasis were evaluated in an in vivo mouse model. Mice were inoculated with tumor cells and treated with 20 mg/kg of either GRGDS or GRGES peptide every other day. The study, which examined the rate of metastasis to the kidney, used the GRGES-treated group as the baseline control against which the anti-metastatic effect of GRGDS was assessed [1]. While the study does not provide a numeric metastasis rate for GRGES alone, the experimental design explicitly positions GRGES as the inactive control, allowing for the conclusion that the observed inhibition in the GRGDS group was RGD-sequence dependent.

Cancer Metastasis In Vivo Model Integrin α5 GRGDS Control Peptide

High-Value Application Scenarios for GRGES Peptide in R&D and Quality Control


Rigorous Validation of RGD-Mediated Cell Adhesion and Migration

GRGES is essential for any study quantifying cell adhesion, spreading, or migration on ECM proteins or peptide-functionalized surfaces. Its use as a negative control, as demonstrated in epithelial and fibroblast adhesion assays, allows researchers to definitively attribute observed biological responses to specific RGD-integrin interactions rather than non-specific peptide effects [1]. This is particularly critical in biomaterials research, where the goal is to design surfaces that elicit a specific, predictable cellular response [2].

Quality Control and Lot Release Testing for Bioactive RGD Peptides

In industrial settings for peptide manufacturing or for core facilities producing RGD-containing peptides, GRGES serves as an ideal reference standard for functional QC assays. A functional assay comparing the new lot of an active RGD peptide (e.g., GRGDS) against a known standard and a GRGES control can confirm that the peptide is both biologically active and free of confounding non-specific effects. The well-documented lack of activity of GRGES in angiogenesis and integrin-binding assays provides a validated baseline for these QC protocols [3].

Mechanistic Dissection of Integrin Signaling in Fibrosis and Angiogenesis

In complex disease models like liver fibrosis or tumor angiogenesis, GRGES is a critical tool for dissecting integrin-dependent pathways. The evidence shows that while RGD peptides can reduce collagen accumulation and inhibit new blood vessel formation, GRGES has no effect [4]. This allows scientists to confidently link these outcomes to integrin engagement and downstream signaling, rather than to general peptide toxicity or other off-target mechanisms, thereby strengthening the mechanistic conclusions of their research [5].

Validating Targeted Drug Delivery and Gene Therapy Vectors

When developing nanoparticles, viruses, or other delivery vehicles decorated with RGD peptides for targeting integrin αvβ3 or α5β1 on tumor vasculature or other tissues, GRGES is an indispensable control. Studies show that while RGD-displaying vectors are internalized by cells, GRGES-displaying vectors are not, confirming that the targeting is RGD-specific [6]. A GRGES-functionalized vehicle serves as a direct control for non-specific uptake, enabling accurate quantification of the true targeting efficiency of the therapeutic RGD-conjugated counterpart.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gly-Arg-Gly-Glu-Ser

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.